4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine
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Overview
Description
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine is a complex heterocyclic compound that features a pyrazole and pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common approach involves the condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with appropriate primary amines under reflux conditions in acetonitrile . The reaction mixture is then stirred, dried, filtered, and concentrated to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazole and pyrimidine rings, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery programs.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrimidine: Shares a similar pyrazole and pyrimidine structure.
4-bromo-1H-pyrazole: Another pyrazole derivative with different substituents.
Uniqueness
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine is unique due to its specific substitution pattern and the combination of pyrazole and pyrimidine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-2-methyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N8/c1-13-10-17(21-12-20-13)25-5-7-26(8-6-25)18-11-19(23-16(4)22-18)27-15(3)9-14(2)24-27/h9-12H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAKPSCTPWAFDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C3=NC(=NC(=C3)N4C(=CC(=N4)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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